3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ 27141491 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the isoxazole ring: This is typically achieved through a cyclization reaction involving a nitrile oxide intermediate.
Introduction of the thioxo group: This step involves the reaction of the isoxazole intermediate with a thiourea derivative.
Formation of the imidazole ring: This is achieved through a condensation reaction involving the isoxazole-thioxo intermediate and an appropriate aldehyde.
Industrial Production Methods
Industrial production of JNJ 27141491 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
JNJ 27141491 undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Typical conditions involve acidic or basic environments.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. Typical conditions involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogenating agents and organometallic compounds.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of JNJ 27141491. These derivatives are often used in further studies to explore the compound’s pharmacological properties .
Scientific Research Applications
Mechanism of Action
JNJ 27141491 exerts its effects by binding to the intracellular domain of the human chemokine receptor CCR2. This binding inhibits the receptor’s interaction with its natural ligands, such as monocyte chemoattractant protein-1 (MCP-1), thereby blocking downstream signaling pathways. The inhibition of CCR2 function leads to a reduction in the recruitment and activation of inflammatory leukocytes, which is beneficial in the treatment of inflammatory and autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
- CCR2-RA-[R]
- SD-24
- RS 504393
Comparison
Compared to other CCR2 antagonists, JNJ 27141491 is unique in its noncompetitive mode of action and its high selectivity for the human chemokine receptor CCR2. It has shown superior efficacy in preclinical studies, particularly in models of inflammation and autoimmune diseases . Additionally, its oral bioavailability makes it a promising candidate for therapeutic development .
Properties
IUPAC Name |
methyl 3-[(1S)-1-(3,4-difluorophenyl)propyl]-5-(1,2-oxazol-5-yl)-2-sulfanylidene-1H-imidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O3S/c1-3-12(9-4-5-10(18)11(19)8-9)22-15(16(23)24-2)14(21-17(22)26)13-6-7-20-25-13/h4-8,12H,3H2,1-2H3,(H,21,26)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYARXICKXVXWNA-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)F)N2C(=C(NC2=S)C3=CC=NO3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C=C1)F)F)N2C(=C(NC2=S)C3=CC=NO3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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